2-phenyl-4H-benzo[h]thiochromen-4-one
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Overview
Description
2-Phenyl-4H-benzo[h]thiochromen-4-one is a sulfur-containing heterocyclic compound that belongs to the class of thiochromones. These compounds are known for their promising biological activities due to their structural relationship with chromones (benzopyrans), which are widely recognized as privileged scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 2-phenyl-4H-benzo[h]thiochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(4-(trifluoromethyl)phenyl)-4H-thiochromen-4-one 1,1-dioxide as a starting material, which is prepared from its corresponding precursor through a general synthetic procedure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium sulfide (K2S) to facilitate the formation of the thiochromone ring .
Chemical Reactions Analysis
2-Phenyl-4H-benzo[h]thiochromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-phenyl-4H-benzo[h]thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the growth of intracellular amastigotes of Leishmania panamensis . Additionally, its role as an acetylcholinesterase inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
2-Phenyl-4H-benzo[h]thiochromen-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-chromen-4-one: This compound shares a similar core structure but lacks the sulfur atom, which may result in different biological activities.
Thiochroman-4-one derivatives: These compounds also contain a sulfur atom in the chromone ring and exhibit various biological activities, including antileishmanial and cytotoxic properties.
Flavones and isoflavones: These compounds are structurally related but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
2-phenylbenzo[h]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12OS/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPDWTYFDMUSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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